

# Boc-D-tryptophanol molecular weight

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## Compound of Interest

Compound Name: *Boc-D-tryptophanol*

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An In-Depth Technical Guide to **Boc-D-Tryptophanol**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of **Boc-D-tryptophanol** (Boc-D-Trp-ol), a pivotal chiral building block in modern synthetic chemistry and pharmaceutical development. The document elucidates the core physicochemical properties of the molecule, with a primary focus on its molecular weight of 290.36 g/mol and its molecular formula,  $C_{16}H_{22}N_2O_3$ .<sup>[1][2]</sup> We delve into the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group and the D-enantiomeric configuration, explaining the causality behind their use in enhancing peptide stability and directing stereospecific synthesis. This guide details the compound's synthesis, analytical characterization, and provides validated experimental workflows for its application in solid-phase peptide synthesis (SPPS). Authored from the perspective of a Senior Application Scientist, this paper synthesizes technical data with field-proven insights, offering researchers an authoritative resource for leveraging **Boc-D-tryptophanol** in their work.

## Introduction: The Strategic Importance of a Chiral Amino Alcohol

**Boc-D-tryptophanol** is a derivative of the non-proteinogenic D-tryptophan, structurally distinguished by two key modifications: the protection of the  $\alpha$ -amino group with a tert-butyloxycarbonyl (Boc) moiety and the reduction of the carboxylic acid to a primary alcohol.

This transformation yields a chiral amino alcohol that serves as a versatile intermediate in organic synthesis.[2]

Its significance in drug discovery and peptide chemistry is rooted in several strategic advantages:

- **Stereochemical Control:** The 'D' configuration is crucial for designing peptides and peptidomimetics with enhanced resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. This leads to improved in-vivo half-life and bioavailability of potential therapeutics.[3]
- **Boc Protecting Group:** The Boc group provides robust protection of the amine under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality is fundamental to the controlled, stepwise elongation of peptide chains.
- **Structural Versatility:** As an amino alcohol, it allows for the introduction of ester or ether linkages in place of traditional amide bonds, enabling the synthesis of depsipeptides and other peptidomimetics with unique conformational properties and biological activities.

This guide will explore these facets, beginning with the foundational physicochemical properties that define this compound.

## Core Physicochemical and Structural Properties

The precise characterization of **Boc-D-tryptophanol** is essential for its effective use. Its molecular weight is a cornerstone of this characterization, dictating stoichiometric calculations in synthesis protocols.

### Molecular Identity and Weight

The empirical formula of **Boc-D-tryptophanol** is  $C_{16}H_{22}N_2O_3$ . [1][2] Based on this composition, the calculated molecular weight is:

- **Molecular Weight:** 290.36 g/mol [1][2]
- **Monoisotopic Mass:** 290.163043 Da

The chemical structure, depicted below, consists of an indole side chain characteristic of tryptophan, a chiral center at the  $\alpha$ -carbon, the Boc-protected amine, and a terminal hydroxyl group.

Caption: Chemical structure of **Boc-D-tryptophanol**.

## Key Physicochemical Data

A summary of essential quantitative data is presented below for easy reference. These values are critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

Property	Value	Source(s)
IUPAC Name	tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate	
CAS Number	158932-00-4	[1][2][4]
Molecular Formula	C <sub>16</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	290.36 g/mol	[1]
Appearance	White to off-white solid/powder	[1][5]
Melting Point	118-123 °C	[1]
Purity	≥ 97-99% (Typically by HPLC)	[1]
Optical Rotation	[α] <sub>D</sub> <sup>23</sup> = +54 ± 2° (c=2 in Acetic Acid)	[1]
Storage	0-8 °C, under inert atmosphere	[1][2]
Solubility	Soluble in methanol, chloroform, and other organic solvents	[2]

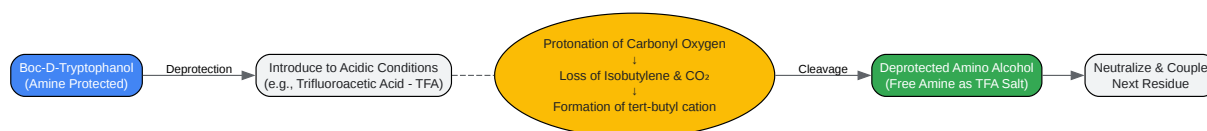
# The Chemistry of Protection: A Self-Validating System

The utility of **Boc-D-tryptophanol** hinges on the predictable behavior of the Boc protecting group. The choice of this group is a deliberate one, designed to create a self-validating system for synthesis.

## Causality of Boc Protection

The tert-butoxycarbonyl group is installed to temporarily render the highly nucleophilic  $\alpha$ -amino group unreactive. Its efficacy is due to:

- **Steric Hindrance:** The bulky tert-butyl group physically blocks the amine from participating in unwanted side reactions (e.g., acting as a nucleophile) during the activation and coupling of other residues.
- **Electronic Deactivation:** The carbonyl group withdraws electron density from the nitrogen, reducing its nucleophilicity.
- **Acid-Labile Cleavage:** The stability of the tert-butyl carbocation that forms upon cleavage makes the Boc group highly susceptible to removal by moderately strong acids like TFA. This deprotection reaction is rapid and typically quantitative, leaving a protonated amine ready for the next coupling step.



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Caption: Logical workflow of Boc group deprotection.

# Applications in Drug Development and Peptide Synthesis

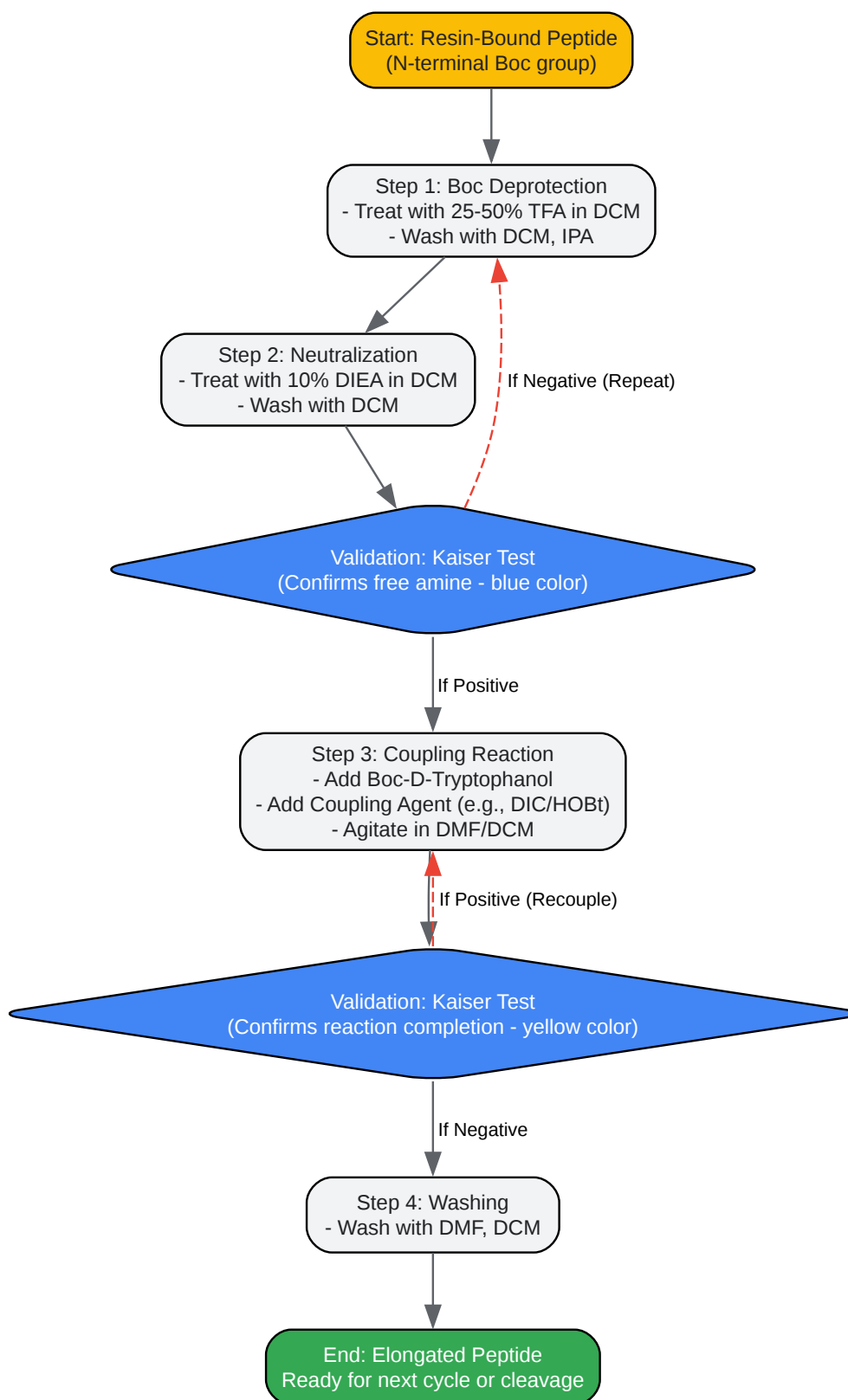
**Boc-D-tryptophanol** is not merely a synthetic intermediate; it is a strategic tool for creating molecules with enhanced therapeutic potential.

- **Peptide Synthesis:** It is a fundamental building block for constructing complex peptides. Its incorporation can induce specific secondary structures (e.g.,  $\beta$ -turns) and increase metabolic stability.[\[1\]](#)[\[6\]](#)
- **Drug Development:** The indole moiety of tryptophan is a well-known pharmacophore that interacts with various biological targets. Using **Boc-D-tryptophanol** allows for the synthesis of analogs targeting serotonin receptors, which are implicated in mood disorders.[\[1\]](#)
- **Neuropharmacology:** The compound is used to create probes and ligands for studying neurotransmitter systems and receptor interactions.[\[1\]](#)
- **Protein Engineering:** It can be used to modify proteins to enhance their stability or activity, a valuable application in biotechnology.[\[1\]](#)

## Experimental Protocol: Incorporation into a Peptide Sequence

This section provides a validated, step-by-step methodology for the incorporation of **Boc-D-tryptophanol** onto a resin-bound peptide using standard Boc-based solid-phase peptide synthesis (SPPS).

## Workflow Diagram



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Caption: SPPS workflow for coupling **Boc-D-Tryptophanol**.

## Step-by-Step Methodology

Objective: To couple **Boc-D-tryptophanol** to a resin-bound peptide with a free N-terminal amine.

Materials:

- Peptide-resin (e.g., Gly-Merrifield resin) with the N-terminal Boc group removed.
- **Boc-D-tryptophanol** (1.0 eq).
- Diisopropylcarbodiimide (DIC) (1.0 eq).
- 1-Hydroxybenzotriazole (HOBt) (1.0 eq).
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA).
- Base: Diisopropylethylamine (DIEA).
- Kaiser Ninhydrin test kit.

Protocol:

- Resin Preparation: Start with the peptide-resin that has undergone a prior deprotection step to expose the N-terminal amine. Confirm the presence of the free amine using a positive Kaiser test (a deep blue bead color).
- Activation of **Boc-D-tryptophanol**:
  - In a separate vessel, dissolve **Boc-D-tryptophanol** (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF.
  - Add DIC (1.0 eq) to the solution.
  - Allow the activation to proceed for 15-20 minutes at room temperature. This pre-activation step minimizes side reactions.
- Coupling Reaction:

- Add the activated amino alcohol solution to the reaction vessel containing the neutralized peptide-resin.
- Add DCM to achieve a suitable slurry consistency.
- Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
- Monitoring and Validation:
  - After the coupling period, take a small sample of the resin beads, wash them thoroughly with DCM and methanol, and dry them.
  - Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that all free amines have reacted and the coupling is complete.
  - Contingency: If the test is positive, the coupling reaction is incomplete. The resin should be drained, washed, and the coupling step repeated with freshly activated **Boc-D-tryptophanol**.
- Washing: Once the coupling is complete, drain the reaction solvent and wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:
  - 3x with DMF
  - 3x with IPA
  - 3x with DCM
- Conclusion of Cycle: The resin now bears the newly coupled **Boc-D-tryptophanol** residue and is ready for the next deprotection and coupling cycle.

## Conclusion

**Boc-D-tryptophanol**, with a precise molecular weight of 290.36 g/mol, is a cornerstone chiral building block for modern medicinal chemistry and peptide science.<sup>[1]</sup> Its value extends far beyond its mass, residing in the strategic combination of a D-stereocenter for biological stability and an acid-labile Boc protecting group for synthetic control. Understanding its core properties and the logic behind its application empowers researchers to design and execute complex



synthetic routes with greater precision and confidence, ultimately accelerating the discovery of novel therapeutics and advanced biomaterials.

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